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molecular formula C13H18N2 B1316460 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] CAS No. 69584-91-4

1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]

Cat. No. B1316460
M. Wt: 202.3 g/mol
InChI Key: NPUZJRBPYOYUMS-UHFFFAOYSA-N
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Patent
US05652235

Procedure details

To a solution of 1.20 g (5.8 mmol) of 1'-methyl-1,2-dihydro-spiro[3H-indole-3,4'-piperidine] (prepared as described in H. Ong et al J. Med. Chem. 1983, 23,981-986) in 20 mL of dry dichloromethane at 0° C. was added triethylamine (0.90 mL; 6.4 mmol) and methanesulfonyl chloride (0.49 mL; 6.35 mmol) and stirred for 30 min. The reaction mixture was poured into 15 mL of saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (2×10 mL). The combined organics were washed with brine (20 mL), dried over anhydrous potassium carbonate, filtered and the solvent removed under reduced pressure to yield 1.44 g of the methanesulfonamide derivative as pale yellow oil which was used without purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH2:8]2)[CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:23][S:24]([Cl:27])(=[O:26])=[O:25].C(=O)(O)[O-].[Na+]>ClCCl>[ClH:27].[CH3:23][S:24]([N:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]2([CH2:6][CH2:7][NH:2][CH2:3][CH2:4]2)[CH2:8]1)(=[O:26])=[O:25] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1CCC2(CC1)CNC1=CC=CC=C12
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.49 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×10 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CS(=O)(=O)N1CC2(CCNCC2)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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